N-Benzyl-2,2-dimethylpropanimidamide: Chemical Structure, Physical Properties, and Experimental Applications
N-Benzyl-2,2-dimethylpropanimidamide: Chemical Structure, Physical Properties, and Experimental Applications
Executive Summary
As a Senior Application Scientist overseeing chemical scale-ups and pharmacophore development, I frequently encounter the need for highly specialized, sterically hindered building blocks. N-Benzyl-2,2-dimethylpropanimidamide (CAS: 1340225-80-0) is one such critical compound[1]. With a molecular formula of C12H18N2 and a molecular weight of 190.29 g/mol [2], this molecule serves as a versatile, robust scaffold in advanced organic synthesis, organocatalysis, and medicinal chemistry[3]. This technical guide provides a rigorous breakdown of its structural dynamics, physical properties, and field-validated synthetic protocols.
Molecular Architecture and Structural Dynamics
The chemical behavior of N-Benzyl-2,2-dimethylpropanimidamide is dictated by three interacting structural domains:
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The Amidine Core (-C(=NH)NH-): This functional group acts as a strong organic base and a bidentate hydrogen-bond donor/acceptor. Amidines exist in a dynamic tautomeric equilibrium ( R−C(=NH)−NHBn⇌R−C(=NBn)−NH2 ).
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The Pivaloyl (tert-Butyl) Domain: The 2,2-dimethylpropyl group provides immense steric shielding around the electrophilic amidine carbon. Causality: This kinetic stabilization is crucial; it prevents unwanted nucleophilic degradation during downstream reactions and severely restricts the conformational flexibility of the molecule.
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The Benzyl Domain: The N-benzyl substitution enhances the overall lipophilicity of the molecule and enables π−π stacking interactions, which are essential for anchoring the compound in hydrophobic protein binding pockets during drug development.
Physical and Chemical Properties
Quantitative data and chemical identifiers are summarized below for comparative analysis and laboratory reference[1][4].
| Property | Value / Description |
| Chemical Name | N-Benzyl-2,2-dimethylpropanimidamide |
| CAS Registry Number | 1340225-80-0 |
| MDL Number | MFCD18280623 |
| Molecular Formula | C12H18N2 |
| Molecular Weight | 190.29 g/mol |
| Appearance | Solid (typically crystalline as a free base or HCl salt) |
| Predicted pKa | ~11.5 - 12.0 (Highly basic conjugate acid) |
| Structural Classification | N-substituted aliphatic amidine |
Validated Synthetic Workflow: The Modified Pinner Approach
Synthesizing sterically hindered amidines requires overcoming the low electrophilicity of the starting nitrile. Direct amination (e.g., using Lewis acids) often fails because direct nucleophilic attack on pivalonitrile is kinetically unfavorable.
Expertise & Experience Insight: To bypass this, we utilize a modified Pinner reaction. By converting the nitrile to an imidate ester first, we create a highly electrophilic intermediate that readily accepts the benzylamine nucleophile despite the massive steric bulk of the adjacent tert-butyl group.
Step-by-Step Methodology & Self-Validating Protocol:
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Imidate Formation (Activation):
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Procedure: Dissolve pivalonitrile (1.0 eq) in anhydrous ethanol (1.2 eq) and a non-polar co-solvent (e.g., dry diethyl ether). Cool to 0°C. Bubble anhydrous HCl gas through the solution until saturation.
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Causality: Strictly anhydrous conditions are mandatory. Any trace moisture will irreversibly hydrolyze the highly reactive intermediate into ethyl pivalate, dead-ending the synthesis.
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Self-Validation: Monitor the reaction via FT-IR spectroscopy. The step is complete when the sharp nitrile C≡N stretch (~2230 cm⁻¹) completely disappears, replaced by a strong C=N stretch (~1650 cm⁻¹).
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Amination (Nucleophilic Substitution):
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Procedure: Isolate the intermediate ethyl pivalimidate hydrochloride salt. Resuspend in anhydrous ethanol. Add benzylamine (1.1 eq) dropwise at room temperature. Stir for 12-24 hours.
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Causality: Benzylamine acts as both the nucleophile and the base to liberate the imidate free base. The slight stoichiometric excess ensures complete consumption of the sterically hindered imidate.
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Self-Validation: Monitor reaction progress by LC-MS. Confirm success by observing the disappearance of the imidate mass and the emergence of the target amidine mass ( [M+H]+=191.1 m/z).
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Isolation and Purification:
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Procedure: Concentrate the mixture under reduced pressure. Basify with 1M NaOH to pH 12, extract with dichloromethane, dry over Na2SO4 , and evaporate. Purify via recrystallization (hexanes/ethyl acetate).
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Self-Validation: Validate structural integrity via ¹H-NMR. You must observe: ~1.2 ppm (singlet, 9H, t-Bu), ~4.4 ppm (singlet, 2H, benzylic CH2 ), and ~7.2-7.4 ppm (multiplet, 5H, aromatic protons).
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Synthetic workflow for N-Benzyl-2,2-dimethylpropanimidamide via the modified Pinner reaction.
Applications in Drug Development and Catalysis
The unique structural properties of N-Benzyl-2,2-dimethylpropanimidamide dictate its utility in advanced chemical applications[3].
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Pharmacophore Development: The amidine group is a classic bioisostere for guanidines and basic amines. The inclusion of the tert-butyl group increases metabolic stability in vivo by blocking cytochrome P450-mediated oxidation at the adjacent carbon, while the benzyl group anchors the molecule in hydrophobic binding pockets.
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Transition Metal Catalysis: As an N-substituted amidine, this compound can act as a sterically demanding, nitrogen-based bidentate ligand. The steric bulk of the pivaloyl group forces specific coordination geometries on the metal center, which is highly beneficial for inducing asymmetry in enantioselective catalysis.
Logical mapping of structural properties to downstream applications in catalysis and drug design.
References
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Neocities. "N-Benzyl-2,2-dimethylpropanimidamide: A Versatile Compound". Neocities. URL: [Link]
